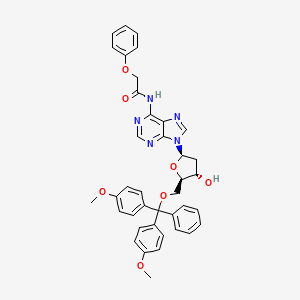

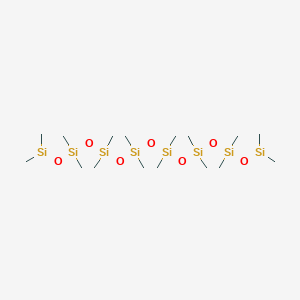

![molecular formula C8H10KN3O2 B2989445 Potassium 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 2172254-07-6](/img/structure/B2989445.png)

Potassium 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Potassium 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate, also known as PHTPP, is a selective estrogen receptor modulator (SERM) that has been extensively studied for its potential use in cancer treatment. PHTPP has been shown to have a unique mechanism of action that makes it a promising candidate for future research.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Designing Biologically Active Compounds

This compound serves as an attractive scaffold for the design of biologically active molecules. The reduction of pyrazolopyrimidines with complex hydrides is a common method to obtain such compounds, with the pyrimidine ring being preferentially reduced over the pyrazole ring. This process can yield four possible stereoisomers, enhancing the compound’s utility in medicinal chemistry due to the structural diversity .

Conformational Analysis: Synthesis of Active Small Molecules

The compound’s ability to exist in different configurations, such as syn- and anti-isomers, allows for the development of active small molecules. The structural lability and the ability to adjust to the active site of a target make these molecules particularly promising for drug development. Their conformational flexibility is advantageous for binding to various biological targets .

NMR Spectroscopy: Dearomatization Studies

Nuclear Magnetic Resonance (NMR) spectroscopy has been used to study the dearomatization of substituted pyrazolo[1,5-a]pyrimidines. This research provides insights into the long-range interproton distances and conformational stability of the compound, which are crucial for understanding its reactivity and interaction with other molecules .

Organic Synthesis: Fused Heterocycles

Potassium 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate is utilized in the synthesis of fused heterocycles. These heterocycles exhibit unique biological activities and are valuable in the development of pharmaceuticals. The compound’s versatility in forming different ring sizes and structures is significant for creating diverse chemical entities .

Antiviral Research: HBV Core Protein Modulators

The compound has been identified as a potential inhibitor of Hepatitis B Virus (HBV) core protein modulators. It can effectively inhibit a broad range of nucleoside-resistant HBV variants, making it a promising candidate for antiviral drug development. Its efficacy against HBV highlights its potential in therapeutic applications .

Pharmacology: Drug Development

Due to its structural features and biological activity, this compound is of interest in pharmacological research. It can be used as a building block for the synthesis of drugs with various therapeutic effects. The compound’s reactivity and ability to form stable complexes with biological targets are key factors in drug design .

Chemical Biology: Targeted Therapies

The compound’s conformational adaptability makes it suitable for targeted therapies. Its ability to bind selectively to certain biological targets allows for the development of treatments that are more specific and have fewer side effects. This specificity is crucial for the advancement of personalized medicine .

Computational Chemistry: Molecular Modeling

In computational chemistry, the compound’s diverse conformations and stereoisomers are modeled to predict their behavior and interactions with biological targets. This modeling is essential for drug discovery, as it helps identify the most promising candidates for further development .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazines, have been synthesized as building blocks for medicinal chemistry . These compounds can be functionalized in different positions of pyrazole and/or piperazine rings , suggesting a wide range of potential targets.

Mode of Action

The compound’s structure suggests that it could interact with its targets through the introduction of different substituents . The regioselectivity for direct insertion of the substituent to the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine core is discussed , indicating that the compound could interact with its targets in a specific manner.

Biochemical Pathways

For instance, the compound could be used as a bifunctional scaffold , which could potentially interact with multiple biochemical pathways.

Pharmacokinetics

The compound’s potential as a bifunctional scaffold suggests that it could be designed to optimize its bioavailability.

Result of Action

The compound’s potential as a bifunctional scaffold suggests that it could have a variety of effects at the molecular and cellular level.

Eigenschaften

IUPAC Name |

potassium;2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2.K/c1-5-6(8(12)13)7-9-3-2-4-11(7)10-5;/h9H,2-4H2,1H3,(H,12,13);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEKIAIVFXBDBRX-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2CCCNC2=C1C(=O)[O-].[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10KN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-[4-(Dimethylamino)-3-formylbenzoyl]pyrrolidin-3-yl] N,N-dimethylcarbamate](/img/structure/B2989373.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylpropane-1-sulfonamide](/img/structure/B2989374.png)

![4-[4-(4-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2989375.png)

![N-[(5-phenyl-1,2-oxazol-3-yl)methyl]prop-2-enamide](/img/structure/B2989377.png)

![3-[(4-chlorophenyl)sulfanyl]-N-methyl-2-phenyl-4-quinolinecarboxamide](/img/structure/B2989378.png)

![4-(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2989380.png)

![1-(4-chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![Methyl 2-(2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2989382.png)

![Ethyl 4-(6-fluorobenzo[d]thiazol-2-yl)piperazine-1-carboxylate hydrochloride](/img/structure/B2989385.png)